![molecular formula C9H11ClN2O5 B13403806 1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2’-deoxyuridine: is a halogenated uridine derivative that serves as a thymidine analogue. It is incorporated into newly synthesized DNA in place of thymidine following phosphorylation . This compound is widely used in scientific research to study DNA replication, repair, and recombination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2’-deoxyuridine typically involves the halogenation of 2’-deoxyuridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 5-position of the uracil ring with a chlorine atom .
Industrial Production Methods: Industrial production of 5-Chloro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the uracil ring or the deoxyribose sugar moiety.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various halogenated derivatives of 2’-deoxyuridine.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of 5-Chloro-2’-deoxyuridine.
Scientific Research Applications
5-Chloro-2’-deoxyuridine is extensively used in scientific research, including:
Chemistry: It is used to study the miscoding potential of DNA damage and the effects of halogenation on nucleosides.
Biology: It serves as a marker for DNA replication and cell proliferation studies.
Medicine: It is used in cancer research to study cell cycle dynamics and the effects of DNA damage.
Industry: It is employed in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
5-Chloro-2’-deoxyuridine exerts its effects by being incorporated into DNA during replication. This incorporation can lead to mutations, DNA damage, and cell cycle arrest . The compound targets thymidine kinase and thymidylate synthase, inhibiting their activity and disrupting DNA synthesis .
Comparison with Similar Compounds
- 5-Bromo-2’-deoxyuridine
- 5-Iodo-2’-deoxyuridine
- 5-Ethynyl-2’-deoxyuridine
Comparison: 5-Chloro-2’-deoxyuridine is unique due to its chlorine substitution, which affects its miscoding potential and toxicity compared to other halogenated derivatives . While 5-Bromo-2’-deoxyuridine and 5-Iodo-2’-deoxyuridine are also used as thymidine analogues, they differ in their reactivity and effects on DNA .
Properties
Molecular Formula |
C9H11ClN2O5 |
|---|---|
Molecular Weight |
262.65 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7+,8-/m1/s1 |
InChI Key |
XOTUXDQKWDTKSI-PDVZPSIWSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)Cl |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


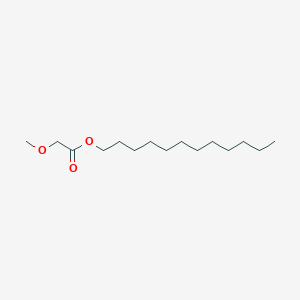
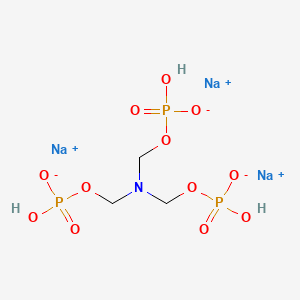

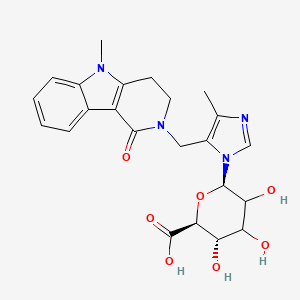
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
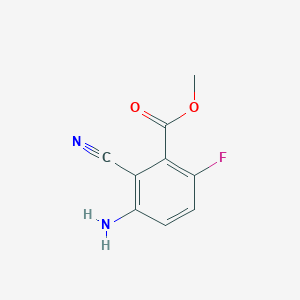
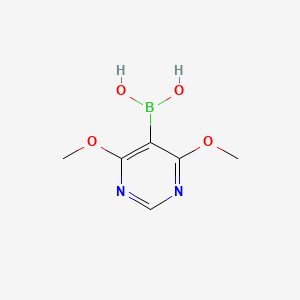
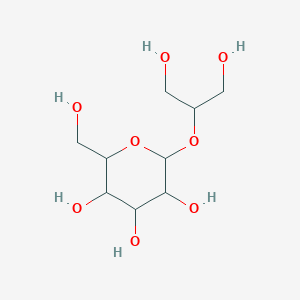
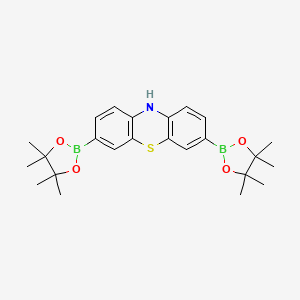
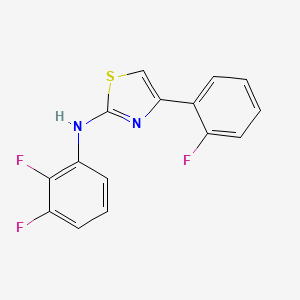
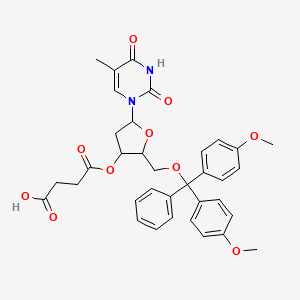
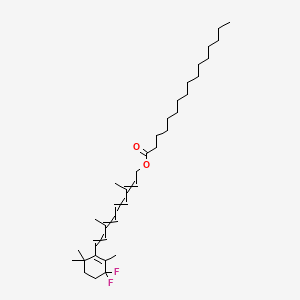
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
